molecular formula C15H34O6SSi B12663538 3-(Tris(2-ethoxyethoxy)silyl)propanethiol CAS No. 67724-41-8

3-(Tris(2-ethoxyethoxy)silyl)propanethiol

Cat. No.: B12663538
CAS No.: 67724-41-8
M. Wt: 370.6 g/mol
InChI Key: OMMHJLCBYPEZEV-UHFFFAOYSA-N
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Description

3-(Tris(2-ethoxyethoxy)silyl)propanethiol is a compound with the molecular formula C15H34O6SSi. It is characterized by the presence of a thiol group (-SH) and a silyl group with three ethoxyethoxy substituents. This compound is often used in various chemical applications due to its unique properties, including its ability to form strong bonds with metal surfaces and its solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol typically involves the reaction of 3-chloropropyltriethoxysilane with sodium thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropyltriethoxysilane+sodium thiolateThis compound+sodium chloride\text{3-chloropropyltriethoxysilane} + \text{sodium thiolate} \rightarrow \text{this compound} + \text{sodium chloride} 3-chloropropyltriethoxysilane+sodium thiolate→this compound+sodium chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Tris(2-ethoxyethoxy)silyl)propanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The silyl group can participate in substitution reactions, particularly with nucleophiles.

    Addition: The thiol group can add to alkenes and alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and alcohols can react with the silyl group.

    Addition: Catalysts like palladium or platinum can facilitate the addition of the thiol group to unsaturated compounds.

Major Products Formed

Scientific Research Applications

3-(Tris(2-ethoxyethoxy)silyl)propanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol involves the interaction of its thiol group with metal surfaces or other reactive sites. The silyl group enhances the compound’s solubility and reactivity, allowing it to form stable bonds with a variety of substrates. The molecular targets and pathways involved include the formation of covalent bonds with metal atoms and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-(Triethoxysilyl)propanethiol: Lacks the ethoxyethoxy substituents, resulting in different solubility and reactivity properties.

    3-(Trimethoxysilyl)propanethiol: Contains methoxy groups instead of ethoxyethoxy groups, affecting its chemical behavior.

    3-(Triisopropoxysilyl)propanethiol: Features isopropoxy groups, leading to variations in steric hindrance and reactivity.

Uniqueness

3-(Tris(2-ethoxyethoxy)silyl)propanethiol is unique due to its combination of a thiol group and a silyl group with ethoxyethoxy substituents. This structure imparts specific solubility and reactivity characteristics that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

67724-41-8

Molecular Formula

C15H34O6SSi

Molecular Weight

370.6 g/mol

IUPAC Name

3-[tris(2-ethoxyethoxy)silyl]propane-1-thiol

InChI

InChI=1S/C15H34O6SSi/c1-4-16-8-11-19-23(15-7-14-22,20-12-9-17-5-2)21-13-10-18-6-3/h22H,4-15H2,1-3H3

InChI Key

OMMHJLCBYPEZEV-UHFFFAOYSA-N

Canonical SMILES

CCOCCO[Si](CCCS)(OCCOCC)OCCOCC

Origin of Product

United States

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